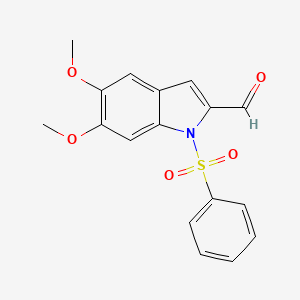
3-Chloro-2-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxyl group and a chloro substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkanes or alcohols.
Substitution: Aminophenols or thiophenols.
Applications De Recherche Scientifique
3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3-hydroxyphenyl)ethanol: A precursor in the synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol.
3-Chloro-5-(2-hydroxyethyl)phenol: Another chlorinated phenol with similar structural features.
Phenylephrine: A related compound used in medicine for its vasoconstrictive properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-chloro-2-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3 |
Clé InChI |
SQIFRWXJZDVABQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


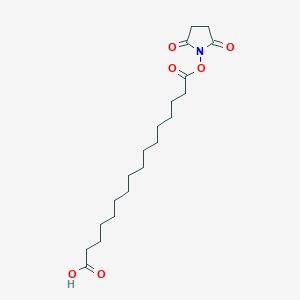
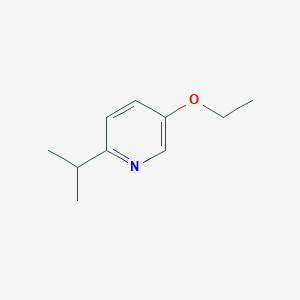
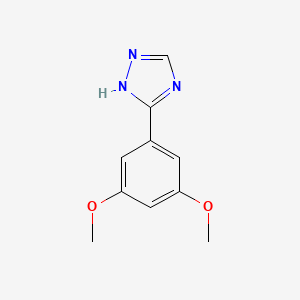

![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

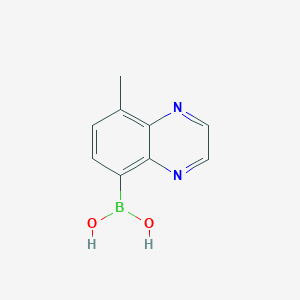
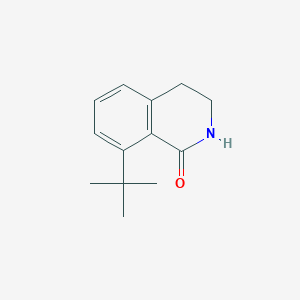


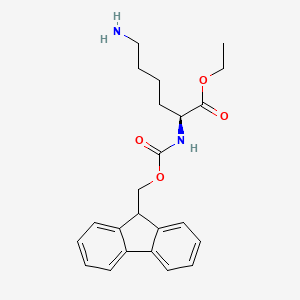
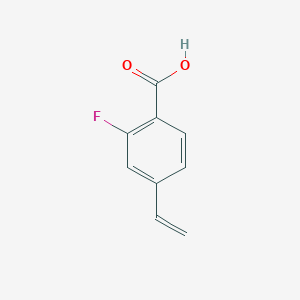
![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)
